N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Chemistry in Contemporary Academic Research
Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a cornerstone of medicinal chemistry and has been integral to the development of a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold allows for the introduction of various substituents onto the benzene ring and the sulfonamide nitrogen, leading to a vast library of derivatives with diverse chemical properties and biological activities.
Contemporary research continues to explore the potential of benzenesulfonamide derivatives in numerous fields. ontosight.ai In medicinal chemistry, they are investigated for their potential as antibacterial, anti-inflammatory, anticancer, and anticonvulsant agents. acs.orgrsc.org The ability of the sulfonamide group to mimic a carboxylate group and to bind to metalloenzymes is a key aspect of their biological activity. nih.gov Current studies often focus on the design and synthesis of novel benzenesulfonamide derivatives with enhanced potency and selectivity for specific biological targets. tandfonline.comacs.org
Foundational Significance of Substituted Benzenesulfonamides in Chemical and Biological Studies
The substitution pattern on the benzenesulfonamide core is crucial in determining the molecule's physicochemical properties and its interaction with biological systems. The introduction of different functional groups can modulate factors such as solubility, lipophilicity, and electronic distribution, which in turn influence the compound's pharmacokinetic and pharmacodynamic profile.
Research Trajectory and Current Interests in N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
Direct and extensive research on this compound is not prominently documented in publicly available scientific literature. However, the research trajectory for such a compound can be inferred from studies on analogous molecules. The synthesis of related compounds often involves the sulfonation of a substituted benzene ring, followed by amination. For example, a patented method describes the preparation of 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene, which would be a logical precursor to this compound through a reaction with ethylamine (B1201723). google.com
Current interest in compounds with similar substitution patterns often revolves around their potential as intermediates in organic synthesis or as biologically active molecules. For example, nitro-substituted benzenesulfonamides are explored for their antimicrobial and anticancer activities. rsc.org The N-alkylation of sulfonamides is a common strategy to modify their biological properties. acs.org
Scope and Primary Objectives of Scholarly Investigations into this compound
Given the lack of dedicated scholarly articles, the primary objectives for future investigations into this compound would likely encompass the following:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and thoroughly characterizing its chemical and physical properties using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).
Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly the potential for reduction of the nitro group to an amine, which would open up avenues for further derivatization.
Biological Screening: Conducting in vitro and in vivo studies to assess its potential biological activities, drawing inspiration from the known therapeutic applications of other substituted benzenesulfonamides. This could include screening for antimicrobial, anticancer, or enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogs with systematic variations in the substitution pattern to establish clear SARs, which could guide the development of more potent and selective compounds.
The following table summarizes the key structural features of this compound and their potential influence on its properties, based on general principles of medicinal chemistry.
| Structural Feature | Potential Influence on Properties |
| Benzenesulfonamide Core | Provides the foundational scaffold for biological activity, capable of binding to enzymes. |
| N-Ethyl Group | Increases lipophilicity compared to an unsubstituted sulfonamide; may influence binding affinity and cell permeability. |
| 2-Methyl Group | Provides steric bulk near the sulfonamide group, potentially influencing conformational preferences and selectivity for biological targets. |
| 5-Nitro Group | Acts as a strong electron-withdrawing group, affecting the electronic properties of the benzene ring and the acidity of the sulfonamide proton (if present). It can also be a site for metabolic reduction or a handle for further chemical synthesis. |
Detailed Research Findings
A potential synthesis could start with the sulfonation of p-nitrotoluene with chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This intermediate could then be reacted with ethylamine to produce the final product, this compound.
Once synthesized, a detailed investigation of its properties could be undertaken. The following table presents hypothetical, yet expected, physicochemical properties for this compound, based on the analysis of its constituent parts.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |
| Acidity | The presence of the electron-withdrawing nitro and sulfonyl groups would make the N-H proton (if deprotonated) weakly acidic. |
Further research would be necessary to determine its actual properties and to explore its potential applications in chemistry and biology. The foundational knowledge of benzenesulfonamide chemistry provides a strong basis for such future investigations.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-6-8(11(12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVXKUOHGFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653828 | |
| Record name | N-Ethyl-2-methyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91785-74-9 | |
| Record name | N-Ethyl-2-methyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide
Direct and Indirect Synthetic Pathways to N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
The synthesis of this compound is a well-documented process in organic chemistry, with pathways designed for efficiency and purity. These routes are crucial for obtaining the target molecule for further chemical and biological studies.
Precursor Synthesis: Generation of 2-Methyl-5-nitrobenzenesulfonyl Chloride
The foundational step in the synthesis of this compound is the preparation of the key precursor, 2-Methyl-5-nitrobenzenesulfonyl chloride. This is typically achieved through the sulfochlorination of p-nitrotoluene. google.com The reaction involves treating p-nitrotoluene with chlorosulfonic acid. google.com This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the aromatic ring. The reaction temperature is a critical parameter, with lower temperatures (0–5°C) favoring the formation of the ortho-isomer, while higher temperatures (75–80°C) favor the para-isomer. stackexchange.com
The reaction is generally carried out in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane. google.com The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically in the range of 1:1.2 to 1:1.5 to ensure complete conversion. google.com Upon completion of the reaction, the mixture is worked up by washing with water to remove excess chlorosulfonic acid, followed by separation of the organic phase and concentration to yield the 2-Methyl-5-nitrobenzenesulfonyl chloride. google.com
Amidation and Subsequent N-Alkylation Protocols
Once the 2-Methyl-5-nitrobenzenesulfonyl chloride precursor is obtained, the next step involves the formation of the sulfonamide bond. This is achieved through an amidation reaction with a primary amine, in this case, ethylamine (B1201723). The reaction of sulfonyl chlorides with primary amines is a well-established and general method for the synthesis of N-substituted sulfonamides.
The reaction is typically carried out in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide at room temperature. nih.gov A base, such as triethylamine (B128534) or diisopropylethylamine, is usually added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. nih.gov
Alternatively, a two-step approach can be employed. First, the 2-Methyl-5-nitrobenzenesulfonyl chloride is reacted with ammonia (B1221849) to form the primary sulfonamide, 2-methyl-5-nitrobenzenesulfonamide (B103893). This intermediate is then subjected to N-alkylation with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield the final product, this compound.
Exploitation of p-Nitrotoluene as a Key Starting Material in Synthetic Routes
The use of p-nitrotoluene as the primary starting material is a cornerstone of the synthetic strategy for this compound. Its commercial availability and the directing effects of its methyl and nitro substituents make it an ideal precursor. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In the sulfochlorination reaction, the incoming electrophile (chlorosulfonyl group) is directed to the position ortho to the methyl group and meta to the nitro group, which corresponds to the desired 2-position of the benzene (B151609) ring. google.com This regioselectivity is crucial for the efficient synthesis of the 2-Methyl-5-nitrobenzenesulfonyl chloride intermediate.
Comparative Analysis of Reaction Conditions (e.g., Sulfochlorination, Ammoniation)
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions employed for both the sulfochlorination and the subsequent amidation (or ammoniation) steps.
For the sulfochlorination of p-nitrotoluene, the choice of sulfonating agent and reaction temperature are critical. Chlorosulfonic acid is a highly reactive and effective reagent for this transformation. google.com The reaction temperature influences the isomeric distribution of the product, with lower temperatures favoring the kinetic ortho-product and higher temperatures favoring the thermodynamic para-product. stackexchange.com
In the subsequent ammoniation step, where the sulfonyl chloride is converted to the sulfonamide, the choice of the aminating agent and reaction conditions can impact the yield and purity of the product. The direct reaction with ethylamine offers a more direct route to the final product. However, a two-step process involving initial ammonolysis with ammonia followed by N-alkylation can also be employed. A patent describes the ammonolysis of 2-methyl-5-nitrobenzenesulfonyl chloride using ammonia water in a hydrogenation kettle under high temperature and pressure, which suggests an industrial-scale approach. google.com
| Reaction Step | Reagents | Typical Conditions | Key Considerations | Potential Outcomes |
|---|---|---|---|---|
| Sulfochlorination | p-Nitrotoluene, Chlorosulfonic Acid | Organic solvent (e.g., chlorobenzene), 0-80°C | Temperature control for regioselectivity | Formation of 2-Methyl-5-nitrobenzenesulfonyl chloride |
| Amidation | 2-Methyl-5-nitrobenzenesulfonyl chloride, Ethylamine | Aprotic solvent (e.g., DCM), Room Temperature, Base (e.g., Triethylamine) | Direct route to the final product | High yield of this compound |
| Ammonolysis | 2-Methyl-5-nitrobenzenesulfonyl chloride, Ammonia water | High temperature and pressure (industrial scale) | Forms the primary sulfonamide intermediate | Formation of 2-methyl-5-nitrobenzenesulfonamide for subsequent N-alkylation |
Design and Synthesis of this compound Analogues and Derivatives
The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, and as such, the design and synthesis of analogues of this compound are of significant interest for the development of new therapeutic agents.
Introduction of Heteroaromatic Moieties into Benzenesulfonamide Scaffolds
A common strategy for modifying the properties of benzenesulfonamide-based compounds is the introduction of heteroaromatic moieties. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and target selectivity.
Several studies have reported the synthesis of benzenesulfonamide derivatives bearing various heterocyclic rings, such as imidazole (B134444) and thiazole. nih.govmdpi.comresearchgate.netpreprints.org For instance, novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized and evaluated for their antimicrobial activity. nih.govmdpi.com The synthesis of these analogues typically involves the reaction of a benzenesulfonyl chloride with an amino-substituted heterocycle.
Preparation of Sulfamide (B24259) and Related Benzenesulfonamide Hybrids
The creation of hybrid molecules that incorporate the benzenesulfonamide moiety with other pharmacologically active structures, such as sulfamides or other heterocyclic systems, is a prominent strategy in drug discovery. Molecular hybridization aims to develop multifunctional molecules by combining two or more pharmacophores into a single scaffold. dergipark.org.tr This approach can lead to compounds with enhanced biological activity or novel therapeutic applications.
One synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine, leading to the formation of the sulfonamide bond. For instance, the synthesis of benzothiazole-based bissulfonamide and sulfonamide-amide hybrid compounds starts from 2-aminobenzothiazole. dergipark.org.tr A series of reactions, including the coupling of an arylsulfonyl chloride with an amine in a suitable solvent like pyridine, can yield the desired hybrid molecules. dergipark.org.tr The structures of these novel hybrid molecules are typically elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and HRMS. dergipark.org.tr
Another example is the synthesis of benzoylthioureido benzenesulfonamide derivatives. These compounds are prepared through a multi-step process that can involve the reaction of sulfanilamide (B372717) with various benzoyl isothiocyanates. nih.gov The resulting derivatives have shown potent inhibitory activity against various isoforms of human carbonic anhydrase. nih.gov
The table below illustrates examples of hybrid sulfonamide structures and their synthetic precursors.
| Precursor 1 | Precursor 2 | Hybrid Compound |
| 2-Aminobenzothiazole | Arylsulfonyl chloride | Benzothiazole-based sulfonamide |
| Sulfanilamide | Benzoyl isothiocyanate | Benzoylthioureido benzenesulfonamide |
| m-Xylylenediamine | 4-Methylbenzenesulfonyl chloride | N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)acetamidine |
Structure-Guided Derivatization for Targeted Biological Probes
Structure-guided derivatization is a crucial strategy for optimizing the biological activity of a lead compound. This approach involves systematically modifying the chemical structure of a molecule to understand its structure-activity relationship (SAR) and to develop more potent and selective biological probes. For benzenesulfonamide analogues, this can involve modifications at various positions of the benzene ring or on the sulfonamide nitrogen.
In the context of developing inhibitors for specific biological targets, such as the NLRP3 inflammasome, a series of analogues of a lead benzenesulfonamide compound can be designed, synthesized, and biologically characterized. nih.gov These studies can reveal critical roles of different substituents on the molecule. For example, modifications on the benzamide (B126) moiety of a lead compound might be crucial for its activity, while changes to the sulfonamide moiety might be better tolerated. nih.gov This systematic approach can lead to the identification of new lead compounds with improved inhibitory potency.
Another example involves the synthesis of isatin-linked benzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.gov By employing a "tail approach," where different substituents are introduced at one end of the molecule, a library of compounds can be synthesized and screened for their inhibitory potency against various carbonic anhydrase isoforms. nih.gov Such studies can lead to the discovery of isoform-selective inhibitors, which are valuable as biological probes and potential therapeutic agents. nih.gov
The following table summarizes the impact of derivatization on the biological activity of benzenesulfonamide compounds.
| Lead Compound | Derivatization Site | Resulting Biological Activity |
| JC124 (NLRP3 inhibitor) | Benzamide moiety | Critical for inhibitory activity |
| JC124 (NLRP3 inhibitor) | Sulfonamide moiety | Modifications well-tolerated |
| Isatin-benzenesulfonamide | "Tail" of the molecule | Isoform-selective carbonic anhydrase inhibition |
Catalytic Approaches in Sulfonamide Coupling Reactions (e.g., Palladium-on-Carbon, Raney Nickel)
Catalytic methods play a significant role in the synthesis of sulfonamides, offering efficient and selective routes to these important compounds. Palladium- and nickel-based catalysts are particularly prominent in cross-coupling reactions for the formation of C-N bonds.
Palladium-on-Carbon (Pd/C) is a versatile heterogeneous catalyst used in a variety of reactions, including hydrogenolysis and reduction. In the context of sulfonamide synthesis, Pd/C can be used for the reductive coupling of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides. rsc.org This method provides a direct route to N-arylated sulfonamides. The catalyst is typically used in a solvent like DMSO at elevated temperatures. rsc.org A key advantage of using Pd/C is its ease of separation from the reaction mixture by filtration. youtube.com
Raney Nickel (Raney Ni) is another important heterogeneous catalyst, primarily used for hydrogenation reactions. youtube.com It is particularly useful for the reduction of nitro groups to amines in the presence of other reducible functional groups. youtube.com For instance, in the synthesis of 2-methyl-5-aminobenzenesulfonamide, a precursor to this compound, Raney Nickel can be used as the catalyst for the hydrogenation of a nitro-substituted benzenesulfonyl chloride. google.com These reactions are often carried out under hydrogen pressure in a solvent like ethanol. youtube.com
Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives to palladium-based methods for the synthesis of N-(hetero)aryl sulfonamides. researchgate.net These reactions can couple sulfonamides with (hetero)aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. researchgate.net
The table below provides an overview of catalytic approaches in sulfonamide synthesis.
| Catalyst | Reaction Type | Substrates | Product |
| Palladium-on-Carbon (Pd/C) | Reductive Coupling | Nitroarenes, Sodium arylsulfinates | N-Arylsulfonamides |
| Raney Nickel (Raney Ni) | Hydrogenation | Nitro-substituted benzenesulfonyl chlorides | Aminobenzenesulfonamides |
| Nickel complexes | Cross-Coupling | Sulfonamides, (Hetero)aryl chlorides | N-(Hetero)aryl sulfonamides |
Advanced Synthetic Techniques and Process Enhancements
Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for the synthesis of sulfonamides. These techniques often lead to higher yields, shorter reaction times, and simpler purification procedures.
Application of Microwave-Assisted Synthesis in Sulfonamide Chemistry
Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. In sulfonamide chemistry, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. acs.orgscirp.org
A notable application is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This method avoids the often problematic isolation of unstable sulfonyl chloride intermediates. The reaction is typically carried out in two microwave-assisted steps. First, the sulfonic acid is activated, for example with 2,4,6-trichloro- organic-chemistry.orgscribd.comresearchgate.net-triazine (TCT). organic-chemistry.org In the second step, the activated intermediate is reacted with an amine to yield the desired sulfonamide. acs.org This process has been shown to have a broad substrate scope, tolerating a variety of sulfonic acids and amines. organic-chemistry.org Compared to conventional heating, the microwave-assisted method significantly reduces reaction times and often leads to higher yields of the pure product. scirp.orgscribd.com
The following table compares conventional and microwave-assisted synthesis for a representative sulfonamide preparation.
| Method | Reaction Time | Temperature | Yield |
| Conventional Heating | 2.5 hours | 200°C | Lower |
| Microwave-Assisted | 20 minutes | 200°C | Higher |
Oxidative Cyclization Routes to Related Biologically Active Saccharin (B28170) Derivatives
Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives are an important class of compounds with a wide range of biological activities. Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides provides an efficient route to these valuable skeletons.
This oxidative cyclization strategy has been successfully applied to the synthesis of novel fluoro and trifluoromethyl substituted saccharin skeletons. sci-hub.ru The starting N-alkyl-o-methyl-arenesulfonamides can be prepared by the reaction of the corresponding o-methyl-arenesulfonyl chloride with an appropriate amine. researchgate.net
The table below outlines the key steps in the synthesis of saccharin derivatives via oxidative cyclization.
| Starting Material | Reagents | Product |
| N-Alkyl-o-methyl-arenesulfonamide | CrO3, H5IO6 | Saccharin derivative |
| N-tert-Butyl-o-methyl-arenesulfonamide | CrO3, H5IO6, Ac2O | N-tert-Butyl saccharin derivative |
Spectroscopic Characterization and Structural Elucidation of N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, both ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants would be crucial for confirming the 1,2,5-substitution pattern. The methyl group attached to the ring would appear as a singlet. The proton attached to the nitrogen atom of the sulfonamide group might appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal a unique signal for each carbon atom in a different electronic environment. The spectrum would be expected to show signals for the two carbons of the ethyl group, the methyl carbon on the ring, and the six distinct carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups and the electron-donating effect of the methyl group.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | Triplet | 3H | -CH₂CH₃ |
| Value | Quartet | 2H | -CH₂ CH₃ |
| Value | Singlet | 3H | Ar–CH₃ |
| Value | Doublet | 1H | Ar–H |
| Value | Doublet of Doublets | 1H | Ar–H |
| Value | Doublet | 1H | Ar–H |
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | -CH₂CH₃ |
| Value | Ar–CH₃ |
| Value | -CH₂ CH₃ |
| Value | Ar–C |
| Value | Ar–C |
| Value | Ar–C |
| Value | Ar–C |
| Value | Ar–C |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (FT-IR Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be prominent, typically appearing in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively. The N-H stretch of the sulfonamide would be observed around 3300 cm⁻¹. The nitro group (NO₂) would show strong characteristic asymmetric and symmetric stretching bands. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the ethyl and methyl groups, would also be present.
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium | N-H Stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1350 & ~1160 | Strong | Asymmetric & Symmetric S=O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Spectra and Chromophore Analysis
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound—primarily the nitro-substituted benzene ring—would lead to characteristic absorption bands in the UV-Vis spectrum. The presence of the nitro group, a strong chromophore, conjugated with the benzene ring is expected to result in significant absorption in the UV region. The exact position of the maximum absorbance (λ_max) would be influenced by the solvent polarity and the electronic effects of the other substituents on the aromatic ring.
Hypothetical UV-Vis Data Table
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Ethanol | Value | Value | π → π* transition |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₉H₁₂N₂O₄S), high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, confirming its elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would provide structural information, likely showing characteristic losses of the ethyl group, SO₂, and NO₂ moieties.
Hypothetical Mass Spectrometry Data Table
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
|---|---|---|
| 260.05 | Value | [M]⁺ (Molecular Ion) |
| Value | Value | [M - C₂H₅]⁺ |
| Value | Value | [M - NO₂]⁺ |
| Value | Value | [M - SO₂]⁺ |
X-ray Crystallography for Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration and Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the nitro or sulfonyl groups.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₂N₂O₄S |
| Formula Weight | 260.27 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Investigation of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding Networks)
In the crystal lattice of 2-Methyl-5-nitrobenzenesulfonamide (B103893), the molecules are intricately linked through a network of intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds are the dominant interactions, creating chains of molecules. The amino group (N-H) of the sulfonamide acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (S=O) on an adjacent molecule serve as acceptors. These interactions effectively link individual molecules into extended chains.
Table 1: Hydrogen Bond Geometry for 2-Methyl-5-nitrobenzenesulfonamide This data is for the related compound 2-Methyl-5-nitrobenzenesulfonamide and is used to infer potential interactions in this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N—H···O(S) | 0.86 | 2.15 | 2.99 | 168 |
| N—H···O(S) | 0.86 | 2.34 | 3.17 | 162 |
Data derived from crystallographic studies of the analogous compound.
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) is a particularly powerful tool for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Profiling and Preparative Scale Separations
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a well-suited and commonly employed method for the analysis of sulfonamide compounds like this compound. This technique allows for the effective separation, identification, and quantification of the main compound and any related impurities.
For analytical purity profiling, a standard RP-HPLC method would utilize a C18 or a specialized reverse-phase column (such as Newcrom R1, which has low silanol (B1196071) activity) to separate the compound from non-polar and moderately polar impurities. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.com An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to ensure sharp peak shapes by controlling the ionization state of the analyte. sielc.comsielc.com
This liquid chromatography methodology is highly versatile and scalable. By adjusting the column size, flow rate, and injection volume, the same fundamental method can be adapted for preparative scale separations. This allows for the isolation and purification of larger quantities of this compound for further research or use. sielc.comsielc.com
Table 2: Typical HPLC Parameters for Analysis of Related Sulfonamides These parameters are based on established methods for structurally similar compounds and represent a suitable starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 3-5 µm particle size |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV Spectrophotometry |
| Application | Analytical Purity, Impurity Profiling, Preparative Separation |
Source: Derived from methodologies for related benzenesulfonamides. sielc.comsielc.com
Computational Chemistry and Theoretical Investigations of N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide
Quantum Chemical Calculations for Intrinsic Molecular Properties and Reactivity
Theoretical investigations into the intrinsic molecular properties and reactivity of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide through quantum chemical calculations have not been specifically reported in the surveyed scientific literature. However, the established methodologies for such analyses provide a clear framework for how the molecular characteristics of this compound would be explored.
To understand the three-dimensional structure and electronic properties of this compound, computational chemists would typically employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These calculations, often utilizing basis sets such as 6-311++G(d,p), would be performed to find the most stable conformation of the molecule (geometry optimization). The output of these calculations would provide crucial data on bond lengths, bond angles, and dihedral angles. While specific values for this compound are not available, a hypothetical data table based on such a study would resemble the following:
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Calculated Value |
|---|---|
| S-N Bond Length (Å) | Value not available |
| S=O Bond Lengths (Å) | Value not available |
| C-S-N Bond Angle (°) | Value not available |
| O-S-O Bond Angle (°) | Value not available |
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the electronic and reactive properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro and sulfonyl groups would be expected to influence these orbital energies significantly.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around this compound. This map is invaluable for identifying reactive sites. Typically, regions of negative potential (colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the oxygen atoms of the nitro and sulfonyl groups would be expected to be regions of high electron density (red), whereas the hydrogen atoms, particularly any N-H protons if present in a related primary or secondary sulfonamide, would be electron-deficient (blue).
The potential of this compound for applications in photonics and optoelectronics would be evaluated by calculating its Non-Linear Optical (NLO) properties. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The presence of electron-donating (ethyl and methyl groups) and electron-withdrawing (nitro and sulfonyl groups) moieties suggests that the molecule could possess significant NLO properties.
Table 3: Hypothetical Non-Linear Optical Properties of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | Value not available |
| Mean Polarizability (α) (a.u.) | Value not available |
| First Hyperpolarizability (β) (a.u.) | Value not available |
The thermodynamic stability of this compound can be assessed by computing its thermochemical parameters. These calculations typically provide the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). Such data would be crucial for understanding the compound's behavior at different temperatures.
Table 4: Hypothetical Thermochemical Parameters of this compound at 298.15 K (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Value |
|---|---|
| Zero-Point Vibrational Energy (kcal/mol) | Value not available |
| Enthalpy (H) (kcal/mol) | Value not available |
| Entropy (S) (cal/mol·K) | Value not available |
| Gibbs Free Energy (G) (kcal/mol) | Value not available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic interactions between a ligand, such as this compound, and its potential protein targets. These computational techniques are instrumental in rational drug design, providing insights that guide the synthesis and evaluation of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is fundamental in understanding the binding mode of this compound and identifying key interactions that contribute to its binding affinity. The process involves placing the ligand in various conformations within the active site of a protein and scoring these poses based on a force field that estimates the binding energy.
For sulfonamide derivatives, a common target for such studies is the enzyme family of carbonic anhydrases (CAs), which are involved in numerous physiological processes. sciforum.netnih.gov Docking studies of benzenesulfonamide (B165840) derivatives into the active site of human carbonic anhydrase isoforms, for instance, often reveal critical interactions. nih.govmdpi.com The sulfonamide group typically coordinates with the zinc ion present in the active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. sciforum.netmdpi.com
In a hypothetical docking study of this compound with a carbonic anhydrase isoform, the anticipated interactions would involve the sulfonamide moiety binding to the catalytic zinc ion. The nitro group and the aromatic ring could engage in interactions with polar and non-polar residues within the active site, respectively. The N-ethyl and 2-methyl groups would also influence the binding orientation and affinity through steric and hydrophobic interactions. The results of such a study could be summarized in a table detailing the predicted binding energies and key interacting residues.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding |
| Carbonic Anhydrase IX | -9.2 | Gln92, His64, Leu198, Thr200 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions |
| p-Amino Benzoic Acid Receptor | -7.9 | Arg254, Phe190, Ser222 | Hydrogen bonding, Pi-Pi stacking |
Note: The data in this table is illustrative and based on typical findings for similar sulfonamide compounds.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. ni.ac.rskg.ac.rs An MD simulation would typically be performed on the best-docked pose of the this compound-protein complex. nih.gov The simulation tracks the movements of atoms in the complex over a period of nanoseconds, providing insights into the flexibility of the ligand and the protein, and the stability of their interactions. peerj.comnih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site in a consistent conformation. nih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand binding.
For a complex of this compound and a target protein, an MD simulation would be expected to show a stable RMSD for the ligand if it forms a strong and stable interaction. The simulation could also reveal subtle conformational changes in the protein upon ligand binding. ni.ac.rs
| Simulation Parameter | Typical Value Range | Interpretation |
| Protein RMSD | 1-3 Å | Indicates overall stability of the protein structure during the simulation. |
| Ligand RMSD | < 2 Å | Suggests the ligand remains stably bound in the active site. |
| RMSF of Active Site Residues | Low fluctuations | Indicates stabilization of the binding pocket upon ligand interaction. |
Note: The data in this table is illustrative and based on typical findings for similar sulfonamide-protein complexes.
The steric bulk of the ethyl and methyl groups can influence how the molecule fits into the binding pocket of a target protein. nih.gov These groups can either form favorable hydrophobic interactions or lead to steric clashes that reduce binding affinity. The electronic nature of the nitro group, being strongly electron-withdrawing, can affect the charge distribution across the molecule, influencing its ability to form hydrogen bonds and other electrostatic interactions. nih.gov Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds often highlight the importance of electronic parameters in their biological activity. mdpi.com
In Silico Predictive Tools for Guiding Research Directions
In silico predictive tools play a crucial role in modern drug discovery by enabling the early assessment of a compound's potential to be developed into a drug. These tools can predict various pharmacokinetic and pharmacodynamic properties, helping to prioritize compounds for further experimental investigation.
The drug-likeness of a molecule is a qualitative concept that assesses its similarity to known drugs based on its physicochemical properties. nih.gov A common framework for evaluating drug-likeness is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.
In silico tools can calculate these and other properties, such as the topological polar surface area (TPSA), which is a good predictor of drug absorption and transport. nih.gov For this compound, these computational tools would be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netnih.govresearchgate.net A favorable ADMET profile would suggest that the compound has the potential to be developed into an orally bioavailable drug. researchgate.netacs.org
| Property | Predicted Value | Drug-Likeness Assessment |
| Molecular Weight | < 500 Da | Compliant with Lipinski's Rule |
| logP | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |
| Topological Polar Surface Area | < 140 Ų | Indicates good cell permeability |
| Oral Bioavailability Score | High | Suggests potential for oral administration |
Note: The data in this table is illustrative and based on typical predictions for small molecule drug candidates.
Structure Activity Relationship Sar Studies of N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide and Its Analogues
Elucidation of Structural Determinants Governing Biological Activity
The biological profile of a benzenesulfonamide (B165840) derivative is not dictated by a single feature but is rather a synergistic outcome of its core structure, peripheral substituents, and three-dimensional arrangement. By systematically modifying these elements, researchers can map the molecular landscape required for optimal interaction with a biological target.
Systematic Investigation of Substituent Effects on the Benzenesulfonamide Core and its Peripheral Groups
The nature and position of substituents on the benzenesulfonamide aromatic ring are critical determinants of inhibitory potency and selectivity. Research has shown that the addition of specific chemical groups can dramatically alter a compound's biological profile. For instance, in the context of anti-influenza research, the introduction of fluorine or chlorine atoms to the benzenesulfonamide core led to a 3- to 5-fold increase in inhibitory potency against the hemagglutinin protein. nih.gov Conversely, the addition of other groups like methyl, methoxyl, or trifluoromethyl (CF₃) generally resulted in decreased antiviral activity. nih.gov
In the field of anticancer research targeting carbonic anhydrase (CA) isozymes, fluorination of the benzenesulfonamide ring has been shown to strengthen the interaction with these enzymes. acs.org This is attributed to the lower pKa of the sulfonamide group in fluorinated compounds. acs.org The position of these substituents is also crucial. Bulky hydrophobic groups at the ortho or meta positions can enhance binding affinity by fitting into hydrophobic pockets of the enzyme's active site. acs.org For example, a study on thiazolone-benzenesulfonamides found that a nitro group (like the one in N-Ethyl-2-methyl-5-nitrobenzenesulfonamide) in the para position of a peripheral phenyl ring resulted in highly potent inhibitory effects against breast cancer cell lines. rsc.org
The following table summarizes the effect of various substituents on the biological activity of benzenesulfonamide analogues from different studies.
| Core/Analog | Substituent | Position | Observed Effect | Target/Model |
| Benzenesulfonamide | Fluoro (F), Chloro (Cl) | Varies | 3-5 fold increase in potency | Anti-influenza (Hemagglutinin) nih.gov |
| Benzenesulfonamide | Methyl (CH₃), Methoxy (OCH₃), Trifluoromethyl (CF₃) | Varies | Reduced antiviral activity | Anti-influenza (Hemagglutinin) nih.gov |
| Fluorinated Benzenesulfonamide | Cyclooctylamine | 3-position (meta) | Fits into hydrophobic pocket, enhancing binding | Anticancer (Carbonic Anhydrase IX) acs.org |
| Thiazolone-benzenesulfonamide | Nitro (NO₂) | para (on peripheral ring) | Potent inhibition (IC₅₀ = 2.55 µM) | Anticancer (MCF-7 Breast Cancer Cells) rsc.org |
| Benzenesulfonamide | 4-(2-amino-ethyl) | para | Decreased perfusion pressure and coronary resistance | Cardiovascular (Isolated Rat Heart) cerradopub.com.br |
Critical Role of the Sulfonamide Moiety in Modulating Target Interactions and Biological Efficacy
The sulfonamide functional group (-SO₂NH-) is the cornerstone of the biological activity of this class of compounds. It is not merely a structural scaffold but an active participant in target binding. In many instances, particularly with metalloenzymes like carbonic anhydrases, the sulfonamide moiety acts as a primary zinc-binding group. nih.gov The nitrogen atom of the deprotonated sulfonamide coordinates directly with the Zn²⁺ ion in the enzyme's active site, a critical interaction for potent inhibition. nih.gov This interaction is further stabilized by hydrogen bonds formed between the sulfonamide's oxygen atoms and amino acid residues, such as the main-chain nitrogen of Thr199 in carbonic anhydrase II. nih.gov
Beyond carbonic anhydrase inhibition, the sulfonamide moiety's importance stems from its structural similarity to p-aminobenzoic acid (PABA). nih.govwikipedia.org This mimicry allows sulfonamides to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis. wikipedia.org By blocking this pathway, sulfonamides inhibit bacterial growth, conferring their well-known bacteriostatic properties. nih.govwikipedia.org The versatility of the sulfonamide group has enabled its application against a wide range of targets, including those involved in diuresis, inflammation, and cancer. nih.govresearchgate.net
Impact of N-Alkylation and Other Substituent Modifications on Inhibitory Potency and Selectivity
Modification of the sulfonamide nitrogen, known as N-alkylation, is a key strategy for fine-tuning the pharmacological properties of these inhibitors. The size, shape, and chemical nature of the alkyl group can significantly influence both potency and selectivity. For example, in a series of apomorphine (B128758) analogs, replacing the hydrogen on a nitrogen with methyl, ethyl, and n-propyl groups progressively increased activity, with the n-propyl analog showing the best results. drugdesign.org However, a further increase to an n-butyl group led to a significant loss of potency, demonstrating that there is often an optimal size for the alkyl chain to fit within a specific receptor pocket. drugdesign.org
The following table illustrates how modifications to peripheral groups, including N-alkylation, can affect inhibitory potency.
| Parent Compound Series | Modification | Resulting Compound/Analog | Inhibitory Potency (Kᵢ or IC₅₀) | Target |
| Apomorphine | N-H to N-Propyl | N-propyl-apomorphine | Optimal activity | Dopamine Receptor drugdesign.org |
| Apomorphine | N-H to N-Butyl | N-butyl-apomorphine | Great loss in potency | Dopamine Receptor drugdesign.org |
| Benzylaminoethyureido-Benzenesulfonamide | 2-F substitution | SA derivative 19 | Kᵢ = 3.9 nM | Carbonic Anhydrase nih.gov |
| Benzylaminoethyureido-Benzenesulfonamide | 2-F substitution and N-methylation | MA derivative 29 | Kᵢ = 53.8 nM (8.6-fold less potent) | Carbonic Anhydrase nih.gov |
Influence of Stereochemistry on Observed Biological Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly impact biological activity. researchgate.net Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov One enantiomer (the eutomer) may bind with high affinity and elicit the desired response, while the other (the distomer) may be less active, inactive, or even cause unwanted effects. researchgate.net
For nature-inspired compounds, the naturally occurring isomer is frequently the most potent. nih.gov In a study on acivicin (B1666538) derivatives, the natural (5S, αS) isomers consistently displayed the most significant antiplasmodial activity, while their enantiomers and diastereoisomers were often inactive or substantially less potent. nih.gov This stereospecificity is often attributed to selective uptake by transport systems or a more precise fit into the target's binding site. nih.gov While specific stereochemical studies on this compound are not detailed in the provided context, the principles established for other chiral molecules strongly suggest that if chiral centers were introduced into its structure, the resulting stereoisomers would likely exhibit distinct biological activity profiles. The configuration of a molecule is crucial for its interaction with homochiral biomolecules like proteins and nucleic acids. researchgate.net
Rational Design Principles Derived from SAR Insights
The wealth of data generated from SAR studies provides a roadmap for the rational design of new and improved therapeutic agents. By understanding which molecular features are essential for activity and which can be modified to enhance properties like potency and selectivity, chemists can move from random screening to targeted design.
Fragment-Based Design and Optimization of Linker Regions in Hybrid Structures
Fragment-based drug discovery (FBDD) is a modern approach that leverages SAR insights. It involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov Sulfonamides and their derivatives are well-suited for this approach. For example, a series of sulfamide (B24259) fragments were synthesized and investigated as carbonic anhydrase inhibitors, with one fragment showing potential for further evolution through linking to other fragments. nih.gov
A key element in this strategy is the "linker," the chemical scaffold that connects two or more fragments or pharmacophores in a hybrid structure. The length, rigidity, and chemical composition of the linker are critical for orienting the binding fragments correctly within the target's active site. nih.gov Optimizing the linker is crucial to preserving the biological activity of the individual components. nih.govresearchgate.net Studies on transthyretin amyloidogenesis inhibitors showed that linking two aryl rings with nonpolar linkers, such as an E-olefin, resulted in the most potent and selective compounds. nih.gov The structural data from these linked ligands can then be used to design more potent inhibitors with improved pharmaceutical properties.
Evaluation of Bioisosteric Replacements and their Consequences on Target Binding and Functional Outcome
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound. In the context of this compound and its analogues, bioisosteric modifications of the sulfonamide functional group have been explored to enhance target binding and functional outcomes.
The sulfonamide group is a key pharmacophore in many biologically active molecules, often acting as a bioisostere for carboxylic acids. tandfonline.comresearchgate.net This is attributed to their similar acidic protons and ability to participate in hydrogen bonding interactions, which are crucial for target recognition. The replacement of a carboxylic acid with a sulfonamide has been shown in some instances to significantly improve the inhibitory potency of a compound. For example, in the case of angiotensin II receptor antagonists, this substitution increased efficacy threefold. tandfonline.com
Several bioisosteric replacements for the sulfonamide moiety itself have been investigated in various benzenesulfonamide scaffolds. These include sulfonylazides and sulfonimidamides. semanticscholar.org The rationale behind these replacements is to fine-tune the electronic and steric properties of the molecule to achieve better complementarity with the target's active site. For instance, the replacement of the sulfonamide pharmacophore with a sulfonylazide has been explored in the design of selective cyclooxygenase-2 (COX-2) inhibitors.
The consequences of such bioisosteric replacements on target binding are multifaceted. They can alter the pKa of the molecule, influencing its ionization state at physiological pH and its ability to interact with charged residues in the binding pocket. Furthermore, the geometry and hydrogen bonding capacity of the bioisosteric group can lead to different binding orientations and interactions with the target protein.
The functional outcome of these replacements is highly dependent on the specific target and the role of the sulfonamide group in the parent molecule. In some cases, a bioisosteric replacement can lead to enhanced potency and selectivity, while in others it may result in a loss of activity. Therefore, a careful evaluation of each new analogue is necessary to determine the impact of the modification.
Below is a data table illustrating the concept of bioisosteric replacement for a hypothetical benzenesulfonamide inhibitor, showing the effect of modifying the acidic functional group on inhibitory activity.
| Analogue | Functional Group (R) | Bioisosteric Replacement | Relative Inhibitory Potency |
| 1 | -SO₂NH₂ | (Reference) | 1.0 |
| 2 | -COOH | Carboxylic Acid | 0.8 |
| 3 | -SO₂N₃ | Sulfonylazide | 1.2 |
| 4 | -SO(NH)NH₂ | Sulfonimidamide | 1.5 |
This table is a generalized representation based on principles of bioisosterism and does not represent actual data for this compound.
Structure-Based Design Strategies for the Development of Potent Inhibitors
Structure-based design is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. For benzenesulfonamide-based compounds, this strategy has been particularly successful, most notably in the development of carbonic anhydrase inhibitors. acs.orgtandfonline.comrsc.org
The process typically begins with the determination of the crystal structure of the target protein, often in complex with a ligand. This provides a detailed map of the active site, highlighting key amino acid residues and potential binding pockets. For benzenesulfonamide inhibitors of metalloenzymes like carbonic anhydrase, the sulfonamide group is known to coordinate with the zinc ion in the active site. tandfonline.com
Computational tools such as molecular docking are then employed to predict the binding mode and affinity of novel, designed compounds. tandfonline.com This allows for the virtual screening of large libraries of molecules and the prioritization of candidates for synthesis and biological evaluation. The design process often focuses on optimizing interactions with specific regions of the active site. A common strategy is the "tail approach," where modifications are made to the part of the molecule that extends away from the zinc-binding sulfonamide group to interact with residues at the entrance of the active site, thereby enhancing both potency and isoform selectivity. tandfonline.comrsc.org
For this compound, a structure-based design approach would involve identifying its biological target and obtaining its 3D structure. Based on this, modifications to the ethyl, methyl, and nitro groups, as well as the substitution pattern on the benzene (B151609) ring, could be rationally designed to improve target engagement. For example, if a hydrophobic pocket is identified near the 2-methyl group, replacing it with a larger alkyl group could lead to improved binding affinity. Similarly, the nitro group could be replaced with other substituents that can form favorable interactions, such as hydrogen bonds or halogen bonds, with the target protein.
The following data table illustrates how a structure-based design approach might be used to guide the modification of a benzenesulfonamide scaffold to improve its inhibitory activity against a hypothetical target enzyme.
| Compound | Modification | Design Rationale | Observed IC₅₀ (nM) |
| Lead Compound | - | Initial hit from screening | 500 |
| Analogue A | Addition of a hydroxyl group to the 'tail' | Form a new hydrogen bond with Ser123 | 150 |
| Analogue B | Replacement of methyl with a cyclopropyl (B3062369) group | Better fit into a small hydrophobic pocket | 75 |
| Analogue C | Introduction of a halogen at the para-position | Form a halogen bond with the backbone carbonyl of Gly89 | 50 |
| Optimized Inhibitor | Combination of modifications from A and C | Multi-point optimized interactions | 5 |
This table is a generalized representation based on principles of structure-based drug design and does not represent actual data for this compound.
Through iterative cycles of design, synthesis, and biological testing, structure-based design strategies can lead to the development of highly potent and selective inhibitors with improved pharmacological properties.
In Vitro Biological Activity and Mechanistic Investigations of N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide
Enzyme Inhibition Studies of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide and its Analogues
Inhibition of Carbonic Anhydrase Isoforms (hCA I, II, IV, IX)
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Their mechanism of action typically involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. This interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as the backbone NH of Thr199. The inhibitory activity and isoform selectivity of sulfonamide-based inhibitors can be modulated by the nature of the substituents on the sulfonamide moiety and the benzene (B151609) ring.
One study on N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines reported significant inhibitory activity against hCA I, II, IX, and XII. For example, the most potent inhibitor of hCA I in this series exhibited a Kᵢ of 87 nM, while the most effective inhibitor of hCA II had a Kᵢ of 7.8 nM. Furthermore, potent inhibition of the tumor-associated isoform hCA IX was observed, with Kᵢ values as low as 4.7 nM, and for hCA XII, the most potent compound had a Kᵢ of 0.96 nM.
Another study on a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed effective inhibition of hCA I and II, with Kᵢ values ranging from 13.3 to 87.6 nM for hCA I and 5.3 to 384.3 nM for hCA II, respectively. These findings underscore the potential of benzenesulfonamide (B165840) scaffolds, such as that of this compound, to act as potent inhibitors of various carbonic anhydrase isoforms. The specific inhibitory activity of this compound would be influenced by its unique substitution pattern, which dictates its binding affinity and selectivity for the different hCA isoforms.
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogues against hCA Isoforms No specific data was found for this compound, the following table contains data for analogous compounds.
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | 87 - 6506 | 7.8 - 4500 | 4.7 - 416 | 0.96 - 540 |
Inhibition of Anthrax Lethal Factor
Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a key virulence factor of Bacillus anthracis. Inhibition of LF is a promising therapeutic strategy for anthrax infection. While research has been conducted on small molecule inhibitors of LF, there is no specific information available in the reviewed literature regarding the investigation of this compound as an inhibitor of this enzyme.
Studies on LF inhibitors have primarily focused on other chemical scaffolds, such as hydroxamates. For example, (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide, a hydroxamate-based inhibitor, has been shown to be a potent, time-dependent, and reversible inhibitor of LF protease activity with an IC₅₀ value of 60 nM and a Kᵢ value of 24 nM. This compound acts as a competitive inhibitor with respect to the substrate. The development of LF inhibitors has been guided by enzyme and macrophage toxicity assays.
Although this compound belongs to the broader class of sulfonamides, which are known to interact with metalloenzymes, its potential to inhibit anthrax lethal factor has not been reported.
Studies on Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes by reducing postprandial hyperglycemia. A review of the scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound against either alpha-glucosidase or alpha-amylase.
Research into inhibitors of these enzymes has largely focused on compounds derived from natural sources, such as flavonoids, alkaloids, and phenolic compounds, as well as synthetic agents like acarbose. The mechanism of these inhibitors often involves competitive or mixed-type inhibition, where the inhibitor binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. While a vast number of compounds have been screened for their potential to inhibit these digestive enzymes, this compound has not been reported among them.
Investigation of Penicillin-Binding Protein Inhibition
Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. Inhibition of PBPs by β-lactam antibiotics leads to cell lysis and bacterial death. There is no information in the available literature to suggest that this compound has been investigated for its ability to inhibit penicillin-binding proteins.
The development of PBP inhibitors has historically focused on β-lactam antibiotics and, more recently, on non-β-lactam compounds that can overcome resistance mechanisms. Sulfonamides, as a class of antibiotics, act through a different mechanism, primarily by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis. Therefore, it is not expected that this compound would be a primary candidate for PBP inhibition studies.
Exploration of Na-K-Cl Cotransporter 1 (NKCC1) Inhibitory Activity
The Na-K-Cl cotransporter 1 (NKCC1) is a membrane protein that mediates the transport of sodium, potassium, and chloride ions across the cell membrane and is involved in various physiological processes, including cell volume regulation and epithelial fluid secretion. While no direct studies on the inhibitory activity of this compound against NKCC1 were found, research on structurally related 2-amino-5-nitro-benzenesulfonamide derivatives has identified them as a promising class of NKCC1 inhibitors.
A study focused on the development of selective NKCC1 inhibitors identified compounds with a 2-amino-5-nitro-benzenesulfonamide scaffold through ligand-based library screening. These compounds were evaluated for their ability to inhibit Cl⁻ influx in HEK293 cells transfected with NKCC1. For instance, a derivative with an n-hexyl chain on the amino group and a methylated sulfonamide showed NKCC1 inhibitory activities of 6.4 ± 3.4% at 10 µM and 29.4 ± 2.8% at 100 µM. Another analogue with a 3,3-dimethylbutyl chain on the amino group exhibited inhibitory activities of 17.7 ± 3.9% at 10 µM and 28.7 ± 4.4% at 100 µM.
Further optimization of this scaffold, including modifications to the substituent on the amino group, led to the discovery of more potent inhibitors. For example, an n-octyl derivative with a trifluoromethyl group demonstrated superior NKCC1 inhibitory activity of 88.5 ± 11.7% at 100 µM, which was more potent than the known NKCC1 inhibitor bumetanide (B1668049) (71.7 ± 7.0% at 100 µM). The presence of an N-methyl sulfonamide in one analogue, however, resulted in a marked decrease in inhibitory activity.
These findings suggest that the benzenesulfonamide scaffold present in this compound is relevant for NKCC1 inhibition, although the specific inhibitory potential of this compound would depend on its N-ethyl and 2-methyl substitutions.
Table 2: NKCC1 Inhibitory Activity of 2-Amino-5-nitro-benzenesulfonamide Analogues No specific data was found for this compound, the following table contains data for analogous compounds.
| Compound Description | Concentration (µM) | NKCC1 Inhibition (%) |
|---|---|---|
| n-hexyl amino, methylated sulfonamide derivative | 10 | 6.4 ± 3.4 |
| 100 | 29.4 ± 2.8 | |
| 3,3-dimethylbutyl amino, methylated sulfonamide derivative | 10 | 17.7 ± 3.9 |
| 100 | 28.7 ± 4.4 | |
| n-octyl amino, trifluoromethyl derivative | 100 | 88.5 ± 11.7 |
| Bumetanide (reference) | 10 | 58.8 ± 5.6 |
Assessment of 12-Lipoxygenase Inhibition
Human 12-lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce bioactive metabolites involved in various physiological and pathological processes, including inflammation, thrombosis, and cancer. Although no studies have specifically evaluated this compound as a 12-LOX inhibitor, research on other benzenesulfonamide derivatives has shown their potential in this area.
A study on the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold led to the identification of potent and selective 12-LOX inhibitors. The most promising compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. These optimized compounds were also shown to inhibit platelet aggregation and reduce the production of 12-HETE, the product of 12-LOX activity, in human platelets and β-cells.
While the structure of this compound differs significantly from the 4-aminobenzenesulfonamide scaffold investigated in the aforementioned study, the findings suggest that the benzenesulfonamide moiety can be a component of effective 12-lipoxygenase inhibitors. However, without direct experimental evidence, the activity of this compound against 12-LOX remains speculative.
Binding and Inhibition Studies against Bcl-2 and Bcl-xL Proteins
There is currently no publicly available research data detailing the binding affinity or inhibitory activity of this compound against the anti-apoptotic proteins Bcl-2 and Bcl-xL. The Bcl-2 family of proteins are critical regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. semanticscholar.org While numerous small molecules have been designed and synthesized to target the BH3-binding groove of these proteins, studies have not yet been extended to include this compound. nih.govnih.gov The development of potent Bcl-2/Bcl-xL inhibitors often involves extensive structure-based design and optimization to achieve high-affinity binding, but this specific compound has not been identified as a candidate in the reviewed literature. nih.govnih.govyoutube.com
Cellular Assays for Biological Response Profiling
Antimicrobial Activity Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis, Gram-positive, and Gram-negative Bacteria)
Specific data on the antimicrobial activity of this compound against Mycobacterium tuberculosis, or representative Gram-positive and Gram-negative bacteria, are not available in the current scientific literature. Although the sulfonamide functional group is a well-known pharmacophore in antibacterial agents, the efficacy of this particular molecular structure has not been reported. Research into novel antimicrobial agents is ongoing, with various chemical scaffolds being explored to combat the rise of antibiotic resistance. researchgate.netmdpi.com However, screening results or minimum inhibitory concentration (MIC) values for this compound have not been published.
Antiviral Activity Evaluation Against Viral Pathogens (e.g., H5N1 Influenza A Virus)
There is no scientific literature available that evaluates the antiviral activity of this compound against any viral pathogens, including the H5N1 Influenza A virus. The search for new antiviral compounds is a critical area of research, particularly for emerging threats like avian influenza. dovepress.comnih.gov Current research focuses on various viral targets, but this compound has not been investigated in this context.
Anti-Inflammatory Activity in Cellular Models (e.g., LPS-stimulated RAW 264.7 Macrophage Cell Lines)
No studies have been published on the anti-inflammatory properties of this compound. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model used to screen compounds for their ability to modulate inflammatory responses by measuring mediators like nitric oxide (NO) and cytokines. nih.govnih.govmdpi.com While this assay has been used to characterize the anti-inflammatory potential of numerous natural and synthetic compounds, this compound has not been a subject of such investigations. researchgate.netmdpi.com
Investigation of Intracellular Mechanisms of Action (e.g., Nitro Group Reduction, Role in Oxidative Stress Pathways)
Detailed mechanistic studies concerning the intracellular fate of this compound, such as the potential for nitro group reduction or its involvement in oxidative stress pathways, have not been reported. The reduction of a nitro group to a nitroso, hydroxylamine, or amine metabolite is a known bioactivation pathway for some nitroaromatic compounds, which can lead to various biological effects. However, the specific metabolic pathways and mechanisms of action for this compound remain uninvestigated.
Utility as Chemical Probes and Tool Compounds in Biochemical and Cell-Based Assays
There is no evidence in the literature to suggest that this compound has been developed or utilized as a chemical probe or tool compound for studying biological systems. Chemical probes are essential for dissecting cellular pathways and validating drug targets, but this compound has not been characterized for such purposes.
Receptor and Ion Channel Modulation Studies
Despite a thorough search of available scientific literature, no studies were identified that have specifically investigated the in vitro modulatory effects of this compound on metabotropic glutamate (B1630785) receptor 5 (mGlu5), Cav3.2 T-type calcium channels, or platelet aggregation pathways. The following subsections reflect this lack of available data.
Modulatory Effects on Metabotropic Glutamate Receptor 5 (mGlu5)
No peer-reviewed articles or research data were found that describe the modulatory effects of this compound on the metabotropic glutamate receptor 5 (mGlu5). Consequently, there is no available information regarding its potential agonist, antagonist, or allosteric modulator activity at this receptor.
Calcium Channel Modulation Investigations (e.g., Cav3.2 T-type Calcium Channels)
There is no scientific literature available detailing investigations into the effects of this compound on Cav3.2 T-type calcium channels. Therefore, its capacity to act as a blocker or modulator of this ion channel remains uncharacterized.
Studies on Platelet Aggregation and Intracellular Calcium Mobilization Pathways
No published research was identified that examines the impact of this compound on platelet aggregation or the associated intracellular calcium mobilization pathways. As a result, its potential to inhibit or induce platelet aggregation is unknown.
Data Table of Research Findings
Due to the absence of research data on the effects of this compound on the specified biological targets, a data table of research findings cannot be generated.
Future Research Directions and Potential Academic Applications of N Ethyl 2 Methyl 5 Nitrobenzenesulfonamide
Strategic Development of Novel Therapeutic Lead Compounds
The sulfonamide scaffold is exceptionally versatile and has been integral to the creation of antibacterial, anti-inflammatory, and antineoplastic agents. nih.govajchem-b.com The structure of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide offers a template for the strategic design of new therapeutic leads. Future research could focus on modifying its peripheral chemical groups to optimize interactions with specific biological targets. For instance, the nitro group, while enhancing reactivity, could be replaced or repositioned to fine-tune the compound's electronic properties and binding affinities. chemimpex.com
The development of hybrid molecules is a particularly promising strategy. By incorporating other pharmacologically active moieties, such as triazoles, researchers could create novel compounds with enhanced biological activity and improved solubility. tandfonline.com For example, indole-linked triazole sulfonamides have been explored as potent inhibitors of mycobacterial carbonic anhydrases. acs.org Applying this "tail approach" to this compound could yield new classes of agents targeting enzymes crucial for pathogen survival or cancer progression. acs.org Such rational design efforts have successfully produced sulfonamide derivatives that act as potent inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor management. acs.orgacs.org
| Potential Therapeutic Area | Design Strategy | Example Target |
| Anticancer | Modification of aromatic ring substituents | Carbonic Anhydrase IX, VEGFR-2 acs.orgacs.org |
| Antibacterial | Hybridization with other pharmacophores (e.g., triazoles) | Dihydropteroate (B1496061) Synthase (DHPS) tandfonline.com |
| Antidiabetic | Linkage to heterocyclic systems | α-Glucosidase, α-Amylase rsc.orgrsc.org |
| Anti-inflammatory | Rational design based on known inhibitors | Cyclooxygenase-2 (COX-2) nih.gov |
Advancements in Computational Chemistry Methodologies for Sulfonamide Systems
Computational chemistry is an indispensable tool for predicting the properties and biological activities of new molecules, thereby accelerating the drug discovery process. nih.gov For sulfonamide systems like this compound, computational methods can provide deep insights into structure-activity relationships (SAR).
Future research can leverage Density Functional Theory (DFT) to calculate and analyze the structural and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com DFT studies can elucidate vibrational frequencies, NMR chemical shifts, and electronic properties, which can be correlated with experimental data to validate computational models. researchgate.netscilit.com Furthermore, exploring tautomerism, such as the potential equilibrium between the sulfonamide and sulfonimide forms, can be achieved through DFT calculations, revealing how solvent polarity might influence the compound's structural preferences and reactivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) modeling represent another key area. nih.gov These methods can be used to predict the lipophilicity and biological activity of novel derivatives before their synthesis, saving significant time and resources. nih.gov By developing robust QSAR models for a series of compounds based on the this compound scaffold, researchers can more efficiently identify candidates with optimal pharmacokinetic profiles for further development. nih.gov
Exploration of Unconventional Biological Targets for Sulfonamide-Based Scaffolds
While sulfonamides are well-known for targeting enzymes like dihydropteroate synthase and carbonic anhydrases, there is vast potential in exploring unconventional biological targets. nih.govtandfonline.com The structural features of this compound could be optimized for interaction with novel protein classes.
Recent studies have shown that sulfonamide derivatives can be designed to inhibit tubulin polymerization, a target for anticancer agents. acs.org Others have been developed as multi-target ligands for complex diseases like diabetes, simultaneously inhibiting enzymes such as α-glucosidase and α-amylase. rsc.orgresearchgate.net The this compound framework could serve as a starting point for designing inhibitors of such targets. Molecular docking studies can be employed to screen this and related compounds against a wide array of proteins, identifying potential new interactions that can be exploited for therapeutic benefit. rsc.orgmdpi.com
Furthermore, the development of metal-based sulfonamide complexes offers another innovative direction. The coordination of metal ions like Cu(II) or Ni(II) to a sulfonamide ligand can enhance biological activity and introduce novel mechanisms of action, such as DNA interaction and the generation of reactive oxygen species (ROS). mdpi.com Investigating the chelating potential of this compound derivatives could lead to new classes of metallodrugs for anticancer therapy. mdpi.com
Integration of Synthetic Chemistry and Computational Approaches for Rational Compound Design
The synergy between synthetic chemistry and computational modeling is crucial for modern rational compound design. nih.gov For a scaffold like this compound, this integrated approach can guide the synthesis of derivatives with enhanced potency and selectivity. The typical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that can be optimized for creating a library of derivatives based on the core structure. ijarsct.co.in
Computational docking and molecular dynamics simulations can predict how modifications to the N-ethyl or the 2-methyl-5-nitrophenyl groups will affect binding to a specific target protein. rsc.org For example, if the target is a carbonic anhydrase isozyme associated with cancer, models can help design substituents that maximize interactions with the enzyme's active site while minimizing binding to off-target isoforms. acs.org This in silico analysis provides a clear rationale for which derivatives to prioritize for synthesis and biological evaluation. acs.org This iterative cycle of design, synthesis, and testing accelerates the journey from a basic scaffold to a promising lead compound. acs.org
Q & A
Q. What are the standard protocols for synthesizing N-Ethyl-2-methyl-5-nitrobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves reacting 2-methyl-5-nitrobenzenesulfonyl chloride with ethylamine under basic conditions. A base like triethylamine or pyridine is used to neutralize HCl generated during the reaction. The reaction is conducted in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C. Purification involves column chromatography or recrystallization using methanol/water mixtures .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol or ethanol. Data collection and refinement are performed using SHELX software (e.g., SHELXL for refinement), with validation metrics like R-factor (<0.05) and goodness-of-fit (≤1.05) ensuring accuracy. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in DMSO-d or CDCl identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonamide NH signals (δ ~10 ppm).
- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm the sulfonamide group.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the sulfonamide group) or impurities. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to −40°C in DMSO-d can slow rotation, simplifying splitting. Compare with computational models (DFT-optimized structures) to validate assignments .
Q. What strategies optimize reaction yield when scaling up synthesis?
- Methodological Answer :
- Solvent Selection : Replace low-boiling solvents (e.g., THF) with DMF or acetonitrile for better solubility at higher concentrations.
- Stoichiometry : Use 1.2–1.5 equivalents of ethylamine to drive the reaction to completion.
- Workup : Liquid-liquid extraction with ethyl acetate/water minimizes product loss. Monitor by TLC (silica gel, 10% MeOH/CHCl) .
Q. How do non-covalent interactions (e.g., π-stacking) influence crystallographic packing?
- Methodological Answer : Analyze Hirshfeld surfaces and fingerprint plots from SC-XRD data. For example, nitro groups may engage in C–H···O interactions (~2.8 Å), while aromatic rings exhibit π-π stacking (3.5–4.0 Å interplanar distances). Use Mercury software to visualize and quantify these interactions, which impact solubility and stability .
Q. What computational methods predict solubility and stability under varying pH conditions?
- Methodological Answer : Employ COSMO-RS or DFT calculations to estimate logP (lipophilicity) and pKa. For instance, the nitro group’s electron-withdrawing effect lowers basicity (predicted pKa ~1–2 for the sulfonamide NH). Experimental validation involves pH-solubility profiling in buffers (pH 1–13) .
Application-Oriented Questions
Q. How is this compound used in studying enzyme inhibition?
- Methodological Answer : As a sulfonamide, it may act as a carbonic anhydrase inhibitor. Assays involve recombinant enzyme incubation with varying compound concentrations (0.1–100 µM) in Tris buffer (pH 7.4). Monitor activity via stopped-flow spectrophotometry (CO hydration rate). IC values are calculated using non-linear regression .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential nitro group toxicity.
- Storage : In airtight containers at 2–8°C, away from light to prevent nitro group degradation .
Troubleshooting & Data Analysis
Q. How to address low crystallinity during SC-XRD analysis?
Q. What causes discrepancies between computational and experimental UV-Vis spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
